Cyanopeptolin 960

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyanopeptolin 960 is a natural product found in Planktothrix agardhii with data available.

Aplicaciones Científicas De Investigación

Cyanopeptolins, including Cyanopeptolin 960, are characterized by their unique structural features and biological activities. The structural diversity of these compounds has been extensively studied, revealing their potential as inhibitors of serine proteases, which are enzymes involved in various physiological processes.

Structural Analysis

Recent studies have utilized mass spectrometry and nuclear magnetic resonance (NMR) to elucidate the structures of Cyanopeptolins. For instance, a study identified 93 variants of cyanopeptolins from Nostoc edaphicum, with this compound being one of the key compounds characterized . The amino acid composition and specific modifications, such as the presence of homotyrosine, play a crucial role in their biological activity.

This compound has demonstrated significant inhibitory activity against serine proteases like trypsin and chymotrypsin. In particular, studies report IC50 values indicating potent inhibition at low concentrations (e.g., IC50 for trypsin around 0.24 µM) without cytotoxic effects on human cancer cell lines such as MCF-7 and HeLa . This suggests its potential as a lead compound for drug development targeting metabolic disorders and cancer.

Pharmaceutical Applications

The protease-inhibitory properties of this compound position it as a candidate for pharmaceutical applications. The selective inhibition of enzymes implicated in various diseases opens avenues for developing therapeutic agents.

Drug Development

Cyanopeptolins are being explored for their potential to serve as templates for novel drug design. Their ability to inhibit specific proteases could lead to the development of drugs that modulate physiological processes or combat diseases linked to protease dysregulation .

Anticancer Research

The anticancer properties of this compound have been highlighted in studies demonstrating its selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

Environmental and Ecological Research

Beyond pharmaceutical applications, Cyanopeptolins like this compound are also relevant in environmental science.

Ecotoxicology

Research on cyanopeptolins contributes to understanding the ecological impacts of cyanobacterial blooms, particularly regarding their toxicological profiles. Studies aim to assess the risks associated with exposure to these compounds in aquatic ecosystems, which is critical for environmental management and public health .

Biodiversity Studies

The characterization of cyanopeptolins aids in biodiversity assessments within cyanobacterial communities. Understanding the genetic and chemical diversity of these organisms can inform conservation strategies and ecosystem management .

Data Table: Summary of Biological Activities

| Compound Name | Source Organism | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Planktothrix agardhii | 0.24 | Inhibitor of trypsin |

| Cyanopeptolin CP962 | Nostoc edaphicum | 0.26 | Inhibitor of chymotrypsin |

| Cyanopeptolin CP985 | Nostoc edaphicum | 3.5 | Inhibitor of trypsin |

Case Study 1: Anticancer Properties

A study evaluated the effects of this compound on HeLa cells, revealing significant cytotoxicity without affecting normal cell viability, thus supporting its potential use as an anticancer agent .

Case Study 2: Enzyme Inhibition

In vitro assays demonstrated that this compound effectively inhibited trypsin activity without degradation during the process, confirming its stability and potential therapeutic utility .

Análisis De Reacciones Químicas

Sulfation of 2-O-Methyl-D-Glyceric Acid

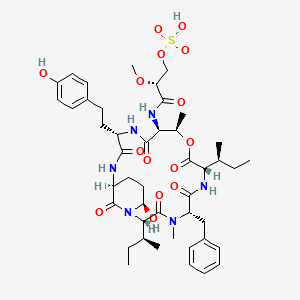

Cyanopeptolin 960 features a sulfated 2-O-methyl-D-glyceric acid residue exocyclic to its core structure . This sulfation differentiates it from closely related analogs like micropeptin KT946, which lacks the sulfate group . The reaction likely involves enzymatic sulfotransferase activity during biosynthesis, introducing a sulfate ester at the 2-O-methyl-D-glyceric acid moiety. This modification enhances the compound's polarity and influences its interactions with proteases.

Structural Characterization and Stability

The compound’s core structure includes a homotyrosine-containing cyclohexadepsipeptide with the following sequence :

-

Cyclohexadepsipeptide backbone: Thr–Arg–Ahp–Phe–MeHty–Val (Ahp = 3-amino-6-hydroxy-2-piperidone; MeHty = N-methyl-homotyrosine).

-

Exocyclic side chain: Sulfated 2-O-methyl-D-glyceric acid linked via an ester bond.

Key stability observations:

-

No degradation was detected during enzyme inhibition assays (trypsin/chymotrypsin) .

-

Stability under physiological conditions suggests resistance to hydrolysis at the ester and amide bonds .

Enzyme Inhibition Activity

This compound exhibits trypsin inhibition due to its arginine residue at position 2, which interacts with the protease’s catalytic site . Comparative data for related cyanopeptolins are shown below:

| Compound | IC₅₀ (Trypsin) | IC₅₀ (Chymotrypsin) | Key Structural Feature |

|---|---|---|---|

| This compound | 0.24–0.26 µM | 3.1–3.8 µM | Arg², sulfated glyceric acid |

| CP 985 | 0.26 µM | - | Tyr², BA-linked Asp |

| CP 1020 | 0.25 µM | 3.1 µM | Arg², HA-linked Asp |

BA = butanoic acid; HA = hexanoic acid .

Biosynthetic Modifications

This compound is synthesized via non-ribosomal peptide synthetase (NRPS) pathways. Key reactions include:

-

Homotyrosine incorporation : A rare non-proteinogenic amino acid added during NRPS assembly .

-

Methylation and sulfation : Post-assembly modifications at the glyceric acid residue .

Precursor-directed biosynthesis experiments with homotyrosine did not yield microcystin variants but increased production of polar metabolites, suggesting substrate specificity in NRPS enzymes .

Spectroscopic Analysis

Structural elucidation relied on:

-

MS/MS fragmentation : Key ions at m/z 297 ([Asp + Thr + Val + H − H₂O]⁺) and m/z 338 ([Arg + Thr + Val + H − H₂O]⁺) confirmed the cyclic core .

-

NMR : ¹H and ¹³C data verified sulfation at the glyceric acid moiety and N-methylation of homotyrosine .

Comparative Activity Against Proteases

While potent against trypsin, this compound shows weak inhibition of chymotrypsin (IC₅₀ ~3 µM) . This selectivity arises from steric hindrance caused by the sulfated side chain, limiting access to chymotrypsin’s hydrophobic active site.

Environmental and Biological Stability

Propiedades

Fórmula molecular |

C45H64N6O15S |

|---|---|

Peso molecular |

961.1 g/mol |

Nombre IUPAC |

[(2R)-3-[[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-2,8-bis[(2S)-butan-2-yl]-21-hydroxy-15-[2-(4-hydroxyphenyl)ethyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-2-methoxy-3-oxopropyl] hydrogen sulfate |

InChI |

InChI=1S/C45H64N6O15S/c1-8-25(3)36-45(60)66-27(5)37(49-41(56)34(64-7)24-65-67(61,62)63)42(57)46-31(20-17-28-15-18-30(52)19-16-28)39(54)47-32-21-22-35(53)51(43(32)58)38(26(4)9-2)44(59)50(6)33(40(55)48-36)23-29-13-11-10-12-14-29/h10-16,18-19,25-27,31-38,52-53H,8-9,17,20-24H2,1-7H3,(H,46,57)(H,47,54)(H,48,55)(H,49,56)(H,61,62,63)/t25-,26-,27+,31-,32-,33-,34+,35+,36-,37-,38-/m0/s1 |

Clave InChI |

UGFHKRCKPZSIIX-LUSPZTBSSA-N |

SMILES isomérico |

CC[C@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=CC=C3)C)[C@@H](C)CC)O)CCC4=CC=C(C=C4)O)NC(=O)[C@@H](COS(=O)(=O)O)OC)C |

SMILES canónico |

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)CC)O)CCC4=CC=C(C=C4)O)NC(=O)C(COS(=O)(=O)O)OC)C |

Sinónimos |

cyanopeptolin 960 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.